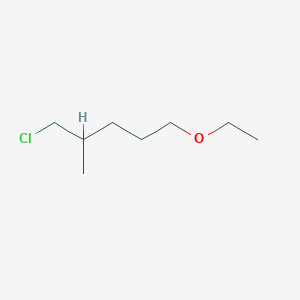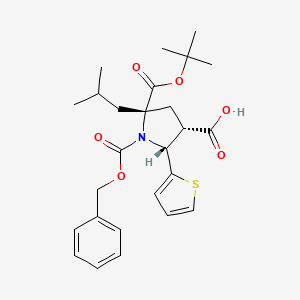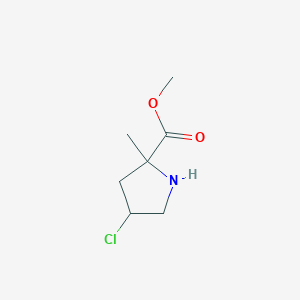![molecular formula C10H18O2 B13185448 3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B13185448.png)
3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(tert-Butoxy)methyl]-6-oxabicyclo[310]hexane is a bicyclic organic compound with a unique structure that includes a tert-butoxy group and an oxabicyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-Butoxy)methyl]-6-oxabicyclo[31One efficient method for this involves the use of flow microreactor systems, which allow for a more sustainable and versatile process compared to traditional batch methods . The reaction conditions often include the use of tert-butyl alcohol and a suitable catalyst under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may leverage continuous flow processes to ensure high yield and purity. The use of microreactor technology is particularly advantageous in an industrial setting due to its scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of various chemicals and materials due to its reactivity and stability.
Mecanismo De Acción
The mechanism by which 3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane exerts its effects involves interactions with specific molecular targets. The tert-butoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The oxabicyclohexane ring provides a rigid framework that can affect the compound’s overall behavior in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound has a similar bicyclic structure but includes an azabicyclohexane ring instead of an oxabicyclohexane ring.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another similar compound used in antiviral medications.
Uniqueness
3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane is unique due to its specific combination of a tert-butoxy group and an oxabicyclohexane ring. This structure imparts distinct reactivity and stability, making it valuable in various applications.
Propiedades
Fórmula molecular |
C10H18O2 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
3-[(2-methylpropan-2-yl)oxymethyl]-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H18O2/c1-10(2,3)11-6-7-4-8-9(5-7)12-8/h7-9H,4-6H2,1-3H3 |
Clave InChI |
DIKWQUQQUINRMV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCC1CC2C(C1)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13185398.png)


methanol](/img/structure/B13185422.png)


![2,6-Dioxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13185461.png)
